molecular formula C16H23FN4O4S B4328758 N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide

Cat. No. B4328758
M. Wt: 386.4 g/mol
InChI Key: YOVHJVBCLUSLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide, also known as FMPA, is a small molecule that has been extensively studied for its potential use in scientific research. FMPA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide is not fully understood, but it is thought to act as a modulator of ion channels and neurotransmitter receptors. It has been shown to bind to a number of different targets, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels and neurotransmitter receptors. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for a number of different conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide is its ability to selectively modulate specific ion channels and neurotransmitter receptors, making it a valuable tool for studying the function of these targets. However, its use is limited by its relatively low potency and the fact that it has not yet been extensively studied in vivo.

Future Directions

There are a number of potential future directions for research involving N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide. One area of interest is the development of more potent derivatives of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide that could be used as therapeutic agents. Another area of interest is the further investigation of the mechanism of action of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide and its potential role in disease states. Finally, there is potential for the use of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide in the development of new drugs for the treatment of a variety of different conditions.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and neurotransmitter receptors. It has also been used to investigate the role of certain enzymes in disease states and to study the effects of various drugs on cellular signaling pathways.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O4S/c17-14-1-3-15(4-2-14)18-16(22)13-19-5-7-20(8-6-19)26(23,24)21-9-11-25-12-10-21/h1-4H,5-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHJVBCLUSLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrazineacetamide, N-(4-fluorophenyl)hexahydro-4-(4-morpholinylsulfonyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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